

Propargyl-PEG8-bromide: An Analysis of Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propargyl-PEG8-bromide	
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This technical guide details the fundamental molecular characteristics of **Propargyl-PEG8-bromide**, a bifunctional polyethylene glycol (PEG) linker. This compound is of significant interest to researchers in drug development and bioconjugation due to its utility in click chemistry and other nucleophilic substitution reactions. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments.

Molecular Formula and Weight

The chemical composition of **Propargyl-PEG8-bromide** has been determined to be C19H35BrO8.[1][2][3][4] Based on this formula, the calculated molecular weight is approximately 471.39 g/mol .[1][5][6] Variations in reported values are typically minor, such as 471.4 g/mol , and are within acceptable ranges for this class of compound.[2][3]

Core Data Summary

The essential quantitative data for **Propargyl-PEG8-bromide** is summarized in the table below. This information is critical for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.



Parameter	Value
Molecular Formula	C19H35BrO8[1][2][3][4]
Molecular Weight	471.39 g/mol [1][5][6]
CAS Number	2055046-25-6[1][2]

Structural and Functional Characteristics

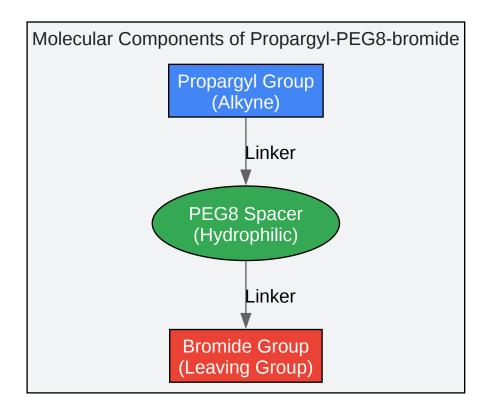
Propargyl-PEG8-bromide is a heterobifunctional linker. This means it possesses two different reactive groups at opposite ends of a PEG spacer. In this case, the molecule features a propargyl group and a bromide group.

- The propargyl group contains a terminal alkyne, which is reactive towards azidefunctionalized molecules through a copper-catalyzed click chemistry reaction.[5][7] This reaction forms a stable triazole linkage.
- The bromide group is an effective leaving group, making it susceptible to nucleophilic substitution reactions with thiols and amines.[5]
- The PEG8 spacer consists of eight repeating ethylene glycol units, which imparts
 hydrophilicity to the molecule. This increased water solubility is a desirable characteristic for
 biological applications.[3][5]

Logical Relationship of Functional Groups

The diagram below illustrates the logical arrangement of the functional components of the **Propargyl-PEG8-bromide** molecule.





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Caption: Functional components of **Propargyl-PEG8-bromide**.

Experimental Protocols

Detailed experimental protocols for the use of **Propargyl-PEG8-bromide** are highly dependent on the specific application (e.g., conjugation to a particular protein, small molecule, or surface). Therefore, a generalized protocol is not provided. Researchers should develop experiment-specific protocols based on the established reactivity of the propargyl and bromide functional groups. Key considerations for protocol development include:

- Click Chemistry: For reactions involving the propargyl group, a copper(I) catalyst is typically required. The reaction should be carried out in a suitable solvent system that maintains the stability and solubility of all reactants.
- Nucleophilic Substitution: When targeting the bromide group, reaction conditions should be optimized to facilitate the substitution by the desired nucleophile (e.g., a thiol or amine). This may involve adjusting the pH and temperature.



- Purification: Following conjugation, purification of the desired product is essential.
 Techniques such as chromatography (e.g., size exclusion, reversed-phase) are commonly employed.
- Characterization: The final conjugate should be thoroughly characterized to confirm successful conjugation and to determine the degree of labeling. Techniques such as mass spectrometry and NMR spectroscopy are often utilized.

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- To cite this document: BenchChem. [Propargyl-PEG8-bromide: An Analysis of Molecular Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610276#propargyl-peg8-bromide-molecular-weight-and-formula]

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